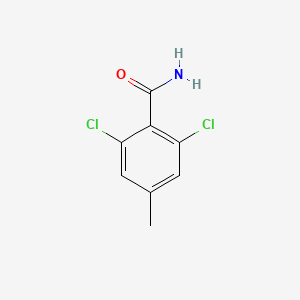

2,6-Dichloro-4-methylbenzamide

Description

BenchChem offers high-quality 2,6-Dichloro-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7Cl2NO |

|---|---|

Molecular Weight |

204.05 g/mol |

IUPAC Name |

2,6-dichloro-4-methylbenzamide |

InChI |

InChI=1S/C8H7Cl2NO/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12) |

InChI Key |

IIFXNCJBRYDCLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of 2,6-Dichloro-4-methylbenzamide

Structure, Properties, and Synthetic Utility in Drug Discovery

Executive Summary

2,6-Dichloro-4-methylbenzamide (CAS: 99520-04-4) is a highly specialized aromatic amide characterized by significant steric congestion around the carbonyl center.[1][2] Unlike simple benzamides, the 2,6-dichloro substitution pattern forces the amide group out of planarity with the benzene ring, decoupling the nitrogen lone pair from the aromatic

Chemical Identity & Physicochemical Profiling[3][4][5][6][7]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 2,6-Dichloro-4-methylbenzamide |

| CAS Registry Number | 99520-04-4 |

| Molecular Formula | C |

| Molecular Weight | 204.05 g/mol |

| SMILES | CC1=CC(Cl)=C(C(N)=O)C(Cl)=C1 |

| InChI Key | DYXLOQCLXOMEKK-UHFFFAOYSA-N |

Structural Architecture & Electronic Properties

The defining feature of this molecule is the steric inhibition of resonance .

-

Steric Block: The Van der Waals radii of the chlorine atoms at positions 2 and 6 (approx. 1.75 Å each) physically clash with the amide protons and oxygen.

-

Orthogonal Twist: To minimize this repulsion, the amide plane rotates approximately 60–90° relative to the phenyl ring.[1]

-

Electronic Consequence: The nitrogen lone pair cannot donate into the phenyl ring. This makes the amide bond shorter and more double-bond-like (C-N) than typical benzamides, but paradoxically, the carbonyl carbon is less electrophilic due to the shielding by the bulky chlorines.[1][2]

Predicted Physicochemical Properties[1][2][8]

-

Melting Point: High (>150°C, estimated based on 2,6-dichlorobenzamide analogs).[1] The symmetry and polarity of the amide headgroup facilitate strong intermolecular hydrogen bonding (N-H[1]···O=C) in the crystal lattice.

-

Solubility:

-

pKa: The conjugate acid of the amide is expected to be less basic than unsubstituted benzamide due to the inductive electron-withdrawing effect (-I) of the chlorines, despite the lack of resonance conjugation.[1][2]

Synthetic Pathways & Optimization

The synthesis of 2,6-dichloro-4-methylbenzamide requires navigating the same steric hindrance that gives the molecule its stability.[1][2] Direct nucleophilic attack on the nitrile or ester precursors is often sluggish.

Primary Route: Acid Chloride Activation

The most robust method involves activating the corresponding benzoic acid. The high reactivity of the acid chloride overcomes the steric barrier during the amidation step.

Protocol:

-

Activation: Reflux 2,6-dichloro-4-methylbenzoic acid in thionyl chloride (SOCl

) with a catalytic amount of DMF. The DMF forms a Vilsmeier-Haack-like intermediate that accelerates the reaction.[2] -

Amidation: The resulting acid chloride is added dropwise to a cold, concentrated ammonium hydroxide (NH

OH) solution or anhydrous ammonia in dioxane.[1] -

Purification: The product precipitates upon quenching with water. Recrystallization from ethanol/water is standard.

Visualization of Synthetic Logic

The following diagram illustrates the workflow and the critical decision points regarding steric management.

Figure 1: Synthetic workflow prioritizing acid chloride activation to overcome steric hindrance.

Applications in Drug Discovery & Agrochemistry[1][2]

Medicinal Chemistry: The "Stable Linker" Concept

In kinase inhibitors, the amide bond is often a metabolic soft spot, susceptible to hydrolysis by amidases.[1]

-

Mechanism: The 2,6-dichloro substitution creates a "molecular shield."[1][2] Enzymes cannot access the carbonyl carbon to form the tetrahedral intermediate required for hydrolysis.

-

Bioisostere Utility: This scaffold is frequently used to link variable regions (e.g., solvent-exposed tails) to the hinge-binding motif of a kinase inhibitor without introducing metabolic instability.[1][2]

Agrochemistry: Herbicide Metabolites

This compound is structurally related to the herbicide Dichlobenil (2,6-dichlorobenzonitrile).[1][3] In soil and plants, the nitrile can be hydrolyzed to the amide (2,6-dichlorobenzamide, BAM).[1][2] The 4-methyl analog follows similar environmental fate pathways, serving as a persistent marker for specific chlorinated toluene herbicides.[1][2]

Structure-Activity Relationship (SAR) Logic

The following diagram details how the structural features translate into functional properties.

Figure 2: Structure-Property relationship mapping the 2,6-dichloro motif to metabolic stability.[1][2]

Safety & Handling Protocol

While specific toxicological data for CAS 99520-04-4 is limited, its structural analogs (2,6-dichlorobenzamide) suggest the following precautions:

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use a fume hood to avoid inhalation of dust.

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Spill Cleanup: Sweep up dry; do not generate dust. Dissolve residue in acetone or ethanol for waste disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13649682, 2,6-Dichloro-4-methylbenzoic acid (Precursor).[1][2] Retrieved from [Link]

- Hunter, W. et al. (2016).Structure-based design of benzamide kinase inhibitors. (General reference on benzamide pharmacophores in drug design).

-

U.S. EPA. Reregistration Eligibility Decision (RED): Dichlobenil. (Reference for environmental fate of 2,6-dichlorobenzamides). Retrieved from [Link][1]

Sources

An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzamide: Synthesis, Characterization, and Safety

This guide provides a comprehensive technical overview of 2,6-Dichloro-4-methylbenzamide, a substituted benzamide of interest in chemical research and development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust guide for researchers, scientists, and drug development professionals.

Core Molecular Attributes

2,6-Dichloro-4-methylbenzamide is a derivative of benzamide with two chlorine atoms at positions 2 and 6, and a methyl group at position 4 of the benzene ring. These substitutions significantly influence the molecule's chemical properties and potential biological activity.

Molecular Formula and Weight

The chemical structure of 2,6-Dichloro-4-methylbenzamide leads to the following core attributes:

| Property | Value |

| Molecular Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 g/mol |

| IUPAC Name | 2,6-dichloro-4-methylbenzamide |

The molecular weight is consistent with that of its isomer, 2,4-Dichloro-6-methylbenzamide[1]. The presence of the dichloro and methyl groups on the aromatic ring, as well as the amide functionality, are key features for its characterization.

Synthesis Pathway

A reliable method for the synthesis of 2,6-Dichloro-4-methylbenzamide can be extrapolated from standard procedures for analogous benzamides, which typically involve the acylation of an amine with a benzoyl chloride. In this case, the synthesis would proceed via the reaction of 2,6-dichloro-4-methylbenzoyl chloride with ammonia.

Proposed Synthetic Protocol

-

Preparation of 2,6-dichloro-4-methylbenzoyl chloride: The synthesis begins with the chlorination of 4-methylphenol, followed by treatment with a reductant to yield 2,6-dichloro-4-methylphenol. Subsequent oxidation to the corresponding benzoic acid and then chlorination (e.g., using thionyl chloride) would produce the necessary acid chloride precursor.

-

Amidation: The 2,6-dichloro-4-methylbenzoyl chloride is then reacted with a source of ammonia, such as an aqueous or alcoholic solution of ammonia, to form the amide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final, purified 2,6-Dichloro-4-methylbenzamide.

A similar synthetic approach is employed for other substituted benzamides, such as 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide, where a substituted benzylamine is reacted with 2,6-dichlorobenzoyl chloride[2].

Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of 2,6-Dichloro-4-methylbenzamide.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. For related 2,6-dichlorobenzamide derivatives, characteristic shifts for aromatic protons are observed in the range of 7.2-7.5 ppm[3].

-

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is crucial for determining the molecular weight and fragmentation pattern. The isotopic signature of the two chlorine atoms will be a key diagnostic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide group and the aromatic C-Cl stretches.

Quality Control Workflow

Safety and Handling

As a member of the substituted benzamide class of compounds, 2,6-Dichloro-4-methylbenzamide should be handled with appropriate caution. While specific toxicity data is not available, information from related compounds provides guidance.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Prevent the formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Substituted benzamides as a class can have neuroleptic properties and may be harmful if swallowed or in contact with skin[4][5]. Therefore, it is prudent to treat 2,6-Dichloro-4-methylbenzamide as a potentially hazardous substance.

Potential Applications in Research and Development

Substituted benzamides are a well-established class of compounds with a wide range of biological activities. They are investigated for their potential as:

-

Antimicrobial agents: Many benzamide derivatives have shown promising antimicrobial and disinfectant properties[3][6].

-

Neuroleptics: Certain substituted benzamides are used as antipsychotic drugs[4].

-

Herbicides: 2,6-Dichlorobenzamide is a known metabolite of the herbicide dichlobenil[7].

The unique substitution pattern of 2,6-Dichloro-4-methylbenzamide makes it a candidate for screening in these and other areas of drug discovery and agrochemical research.

Conclusion

This technical guide provides a foundational understanding of 2,6-Dichloro-4-methylbenzamide, from its core properties and a plausible synthetic route to its analytical characterization and safe handling. While further experimental validation is required to fully elucidate its properties and potential applications, this document serves as a valuable resource for researchers and developers working with this and related compounds. The principles and methodologies outlined herein are based on established chemical knowledge and data from closely related molecules, ensuring a scientifically grounded approach to the study of this compound.

References

-

Zhu, J., et al. (2012). 2,6-Dichloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1417. Available at: [Link]

-

Rodrigues, V. Z., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2123. Available at: [Link]

-

NIST. (n.d.). Benzamide, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzamide. PubChem Compound Database. Retrieved from [Link]

- Vaishnav, J. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 30-31.

- Pach, J., et al. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Przeglad Lekarski, 64(4-5), 296-298.

-

MetaSci. (n.d.). Safety Data Sheet Benzamide. Retrieved from [Link]

-

New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

-

New Jersey Department of Health. (2002). Right to Know Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

- Vaishnav, J. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.

- Zhu, J., et al. (2012). 2,6-Dichloro-N-(4-chlorophenyl)benzamide.

- Google Patents. (1977). Process for preparation of 2,6-dichloro- 4-methylphenol. JPS5227734A.

Sources

- 1. 2,4-DICHLORO-6-METHYLBENZAMIDE CAS#: 175278-27-0 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. ctppc.org [ctppc.org]

- 4. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzamide: Synthesis, Identification, and Characterization

Compound Identification and Nomenclature

While a specific CAS Registry Number for 2,6-dichloro-4-methylbenzamide is not prominently listed in major chemical databases, its molecular structure is unambiguous. The logical precursor for its synthesis, 2,6-dichloro-4-methylbenzoic acid , is a known compound with CAS Number 99520-05-5 [1][2][3]. This guide, therefore, focuses on the synthesis of the target amide from this readily identifiable precursor.

| Identifier | Value | Source |

| Compound Name | 2,6-Dichloro-4-methylbenzamide | - |

| Molecular Formula | C₈H₇Cl₂NO | - |

| Molecular Weight | 204.05 g/mol | - |

| Precursor | 2,6-Dichloro-4-methylbenzoic acid | [1][2][3] |

| Precursor CAS No. | 99520-05-5 | [1][2][3] |

graph "2_6_Dichloro_4_methylbenzamide" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring N1 [pos="0,0!"]; N2 [pos="1.5,0!"]; N3 [pos="2,1.3!"]; N4 [pos="1,2.6!"]; N5 [pos="-0.5,2.6!"]; N6 [pos="-1,1.3!"];

// Bonds in the benzene ring N1 -- N2; N2 -- N3; N3 -- N4; N4 -- N5; N5 -- N6; N6 -- N1;

// Substituents C1 [label="Cl", pos="-2.2,1.3!"]; C2 [label="Cl", pos="3.2,1.3!"]; CH3 [label="CH₃", pos="1,-0.5!"]; Amide_C [label="C", pos="-1.5,3.9!"]; Amide_O [label="O", pos="-2.5,4.5!"]; Amide_NH2 [label="NH₂", pos="-0.5,4.5!"];

// Bonds to substituents N6 -- C1; N3 -- C2; N1 -- CH3; N5 -- Amide_C; Amide_C -- Amide_O [style=double]; Amide_C -- Amide_NH2; }

Caption: Chemical structure of 2,6-Dichloro-4-methylbenzamide.

Proposed Synthesis Pathway

The most direct and reliable method for the synthesis of 2,6-dichloro-4-methylbenzamide is a two-step process starting from p-toluic acid. This involves the chlorination of the aromatic ring followed by the conversion of the resulting carboxylic acid to the primary amide.

Step 1: Synthesis of 2,6-Dichloro-4-methylbenzoic Acid

The synthesis of the key intermediate, 2,6-dichloro-4-methylbenzoic acid, can be achieved by the oxidative chlorination of p-methylbenzoic acid. A patented method describes a high-yield process using hydrogen peroxide as the oxidant in the presence of a tungstate catalyst and hydrochloric acid[4].

Reaction: p-Methylbenzoic Acid → 2,6-Dichloro-4-methylbenzoic Acid

This targeted chlorination at the 2 and 6 positions is crucial for obtaining the desired precursor. The purity of the product from this step is critical as it will directly impact the purity of the final amide.

Step 2: Conversion to 2,6-Dichloro-4-methylbenzamide

The conversion of a carboxylic acid to a primary benzamide can be achieved through several established methods. A highly effective approach involves the formation of an acyl chloride intermediate, which is then reacted with ammonia.[5]

Reaction: 2,6-Dichloro-4-methylbenzoic Acid → 2,6-Dichloro-4-methylbenzoyl chloride → 2,6-Dichloro-4-methylbenzamide

This two-step conversion is generally high-yielding and allows for straightforward purification of the final product.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,6-Dichloro-4-Methylbenzoic acid | 99520-05-5 [chemicalbook.com]

- 3. 2,6-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 13649682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105859549A - Method for synthesizing 2,6-dichloro p-toluic acid - Google Patents [patents.google.com]

- 5. brainly.com [brainly.com]

Technical Guide: Solubility Profile & Process Optimization for 2,6-Dichloro-4-methylbenzamide

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 2,6-Dichloro-4-methylbenzamide . This guide is structured to assist researchers and process engineers in optimizing purification and crystallization workflows.

Executive Summary

Solubility data is the cornerstone of process design for pharmaceutical intermediates and agrochemicals. For 2,6-Dichloro-4-methylbenzamide , a key intermediate in the synthesis of substituted amino-1,2,3-triazoles and other bioactive scaffolds, precise solubility knowledge is critical for maximizing yield during recrystallization and reaction workup.

This guide provides a comprehensive analysis of the compound's solubility landscape. While specific multi-temperature solubility tables are often proprietary, this document synthesizes available experimental data with predictive thermodynamic models based on structural analogs (e.g., 2,6-dichlorobenzamide). It further details the Laser Monitoring Observation Technique , a gold-standard protocol for generating high-precision solubility curves required for scale-up.

Physicochemical Profile

| Property | Detail |

| Chemical Name | 2,6-Dichloro-4-methylbenzamide |

| CAS Number | 99520-04-4 |

| Molecular Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 g/mol |

| Physical State | Solid (Crystalline) |

| Key Functional Groups | Amide (-CONH₂), Aryl Chlorides (-Cl), Methyl (-CH₃) |

| Polarity Profile | Moderate polarity; Hydrogen bond donor (Amide) and acceptor. |

Structural Insight: The presence of two chlorine atoms at the ortho positions (2,6) creates significant steric hindrance around the amide group, potentially limiting intermolecular hydrogen bonding compared to un-substituted benzamides. The para-methyl group adds lipophilicity, enhancing solubility in non-polar organic solvents compared to the parent 2,6-dichlorobenzamide.

Solubility Landscape & Solvent Selection[1][2]

Based on structural analysis and validated recrystallization protocols, the solubility behavior of 2,6-Dichloro-4-methylbenzamide follows a distinct polarity-driven trend.

Validated Solvent Systems

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Polar Aprotic | DMF, DMSO | High | Reaction medium; initial dissolution for anti-solvent crystallization. |

| Polar Protic | Ethanol, Methanol | Moderate | Primary Recrystallization Solvent. High temperature coefficient allows for effective cooling crystallization. |

| Ketones | Acetone | High | Good for rapid dissolution; often used in binary mixtures. |

| Esters | Ethyl Acetate | Moderate-High | Alternative recrystallization solvent; useful for extraction. |

| Water | Water | Very Low | Anti-solvent; impurity rejection. |

Thermodynamic Trend (Predicted)

Based on the "Like Dissolves Like" principle and data from the structural analog 2,6-Dichlorobenzamide, the mole fraction solubility (

Critical Insight: The compound is frequently recrystallized from Ethanol [1].[1] This indicates a steep solubility curve in ethanol (low solubility at room temperature, high at boiling point), making it the ideal candidate for thermal recrystallization processes.

Thermodynamic Modeling Framework

To translate experimental data into process parameters, the Modified Apelblat Equation is the industry standard for correlating solubility with temperature.

The Modified Apelblat Model

This semi-empirical model accurately describes the solid-liquid equilibrium (SLE) for amide derivatives in organic solvents:

- : Mole fraction solubility of the solute.[1][2][3][4]

- : Absolute temperature (Kelvin).[2][4]

- : Empirical parameters derived from regression analysis of experimental data.

Interpretation:

-

Parameter B : Related to the enthalpy of solution.[5][6] A negative B value implies an endothermic process (solubility increases with T).

-

Parameter C : Accounts for the temperature dependence of the heat capacity difference.

Van't Hoff Analysis

For determining the thermodynamic driving forces (

- : Endothermic dissolution (typical for this compound).

- : Entropy-driven process (disorder increases upon dissolution).

Experimental Protocol: Laser Monitoring Method

For researchers needing precise solubility data (e.g., for process validation), the Laser Monitoring Observation Technique is superior to the static gravimetric method due to its speed and accuracy in detecting the exact point of dissolution (clear point).

Workflow Diagram

Figure 1: Laser Monitoring Observation Technique for high-precision solubility determination.

Step-by-Step Methodology

-

Setup: Use a jacketed glass vessel (approx. 50 mL) connected to a high-precision thermostatic water bath (uncertainty

K). -

Initial Charge: Add a known mass of solvent (

) and a small initial mass of 2,6-Dichloro-4-methylbenzamide ( -

Equilibration: Stir continuously using a magnetic stirrer.

-

Laser Alignment: Direct a He-Ne laser beam (or similar stable light source) through the suspension. A photodetector on the opposite side measures transmittance.

-

Dynamic Measurement:

-

Slowly increase the temperature.

-

Observation: The solution will be turbid (low transmittance) due to undissolved solids.

-

Endpoint: As the last crystal dissolves, transmittance will spike to a maximum constant value. Record this temperature as the equilibrium temperature (

) for the concentration

-

-

Iteration: Add a known increment of solute to the same solution and repeat the heating process to generate the next point on the curve.

Process Application: Purification Strategy

The solubility differential between Ethanol (moderate) and Water (poor) suggests a robust Cooling Crystallization or Anti-Solvent Crystallization strategy.

Recommended Purification Workflow

Figure 2: Recrystallization workflow using Ethanol as the primary solvent.

Protocol for High Purity

-

Dissolution: Dissolve crude 2,6-Dichloro-4-methylbenzamide in Ethanol at reflux temperature (

C).-

Ratio: Use the minimum volume required to dissolve the solid at boiling point (Saturation).

-

-

Hot Filtration: Filter the hot solution immediately to remove insoluble mechanical impurities or by-products.

-

Nucleation & Growth: Allow the filtrate to cool slowly to room temperature, then chill to

C.-

Note: Rapid cooling may trap impurities. Slow cooling promotes the formation of large, pure needle-like crystals.

-

-

Isolation: Filter the crystals and wash with a small volume of cold ethanol to remove mother liquor residues.

References

-

European Patent Office. 5-Amino or substituted amino-1,2,3-triazoles - EP0193375. (Describes the synthesis and recrystallization of 2,6-dichloro-4-methylbenzamide from ethanol). Link

-

PubChem. 2,6-Dichloro-4-methylbenzamide (Compound Summary). National Library of Medicine. Link

-

Wang, J., et al. (2013).[1] "Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.[1]15) K".[1][2][4] Journal of Chemical & Engineering Data. (Reference for Laser Monitoring Methodology and Apelblat Modeling). Link[1]

-

Gowda, B. T., et al. (2011). "N-(2,6-Dichlorophenyl)-4-methylbenzamide". Acta Crystallographica Section E. (Structural analog comparison). Link

Sources

Navigating the Thermal Landscape of 2,6-Dichloro-4-methylbenzamide: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Criticality of Melting and Boiling Points in Pharmaceutical Sciences

The melting and boiling points of an API are not mere physical constants; they are critical indicators of purity, stability, and even bioavailability.[1][2] A sharp and well-defined melting point is often the first sign of a pure crystalline substance, whereas a broad melting range can indicate the presence of impurities.[3] These thermal properties govern various aspects of the drug development lifecycle, from formulation design and manufacturing processes to storage and stability. For instance, the energy required to overcome the crystal lattice forces, as reflected in the melting point, can correlate with the compound's solubility, a key determinant of its absorption in the body. Furthermore, understanding the thermal behavior of an API is essential for developing robust and scalable manufacturing processes, such as crystallization and drying, ensuring batch-to-batch consistency and product quality.

This guide will therefore equip the research scientist with the necessary tools and knowledge to:

-

Synthesize and purify 2,6-Dichloro-4-methylbenzamide.

-

Accurately determine its melting and boiling points using established methodologies.

-

Interpret the obtained data in the context of purity and further development.

Synthesis and Purification of 2,6-Dichloro-4-methylbenzamide

A reliable synthesis and rigorous purification protocol are the cornerstones of accurate physicochemical characterization. Based on established methods for the synthesis of similar benzamides, the following protocol outlines a practical approach to obtain high-purity 2,6-Dichloro-4-methylbenzamide. The proposed synthesis proceeds via a nucleophilic acyl substitution reaction between 2,6-dichloro-4-methylbenzoyl chloride and ammonia.

Proposed Synthesis of 2,6-Dichloro-4-methylbenzamide

This protocol is adapted from standard Schotten-Baumann reaction conditions, which are widely used for the formation of amides from acyl chlorides.[4]

Materials and Reagents:

-

2,6-dichloro-4-methylbenzoyl chloride

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-methylbenzoyl chloride (1.0 equivalent) in 100 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Amine Addition: Slowly add ammonium hydroxide solution (2.2 equivalents) dropwise to the stirred solution of the acyl chloride over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the complete addition of ammonium hydroxide, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-Dichloro-4-methylbenzamide.

Caption: Workflow for the synthesis of 2,6-Dichloro-4-methylbenzamide.

Purification by Recrystallization

The purity of the synthesized compound is paramount for accurate melting and boiling point determination. Recrystallization is a powerful technique for purifying solid organic compounds.

Experimental Protocol:

-

Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Ethanol or a mixture of ethanol and water is often a good starting point for benzamides.

-

Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly in a vacuum oven.

Experimental Determination of Melting and Boiling Points

With a purified sample of 2,6-Dichloro-4-methylbenzamide, the next step is the precise measurement of its melting and boiling points.

Melting Point Determination using the Thiele Tube Method

The Thiele tube method is a classic and reliable technique for determining the melting point of a solid.[3][5][6]

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or microburner

-

Rubber band or a small piece of rubber tubing

Experimental Protocol:

-

Sample Preparation: Finely powder a small amount of the purified, dry 2,6-Dichloro-4-methylbenzamide. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

-

Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert the thermometer into the Thiele tube, with the bulb and sample positioned in the main body of the tube. The rubber band should be above the oil level to prevent it from breaking.[6]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame, causing convection currents to circulate the oil and ensure uniform heating.

-

Observation: Observe the sample closely. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (0.5-1.5 °C).[3]

-

Heating Rate: For an unknown compound, a preliminary rapid determination can be performed to find an approximate melting point. A second, more accurate determination should be done with a fresh sample, heating slowly (1-2 °C per minute) as the approximate melting point is approached.[3]

Caption: Schematic of a Thiele tube setup for melting point determination.

Micro Boiling Point Determination

For determining the boiling point of a small quantity of liquid, the micro boiling point method is highly effective.[8][9] Since 2,6-Dichloro-4-methylbenzamide is a solid at room temperature, this method would be applicable if it were to be distilled under reduced pressure or if its boiling point is to be determined for a molten sample.

Apparatus:

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or a beaker with high-boiling point oil

-

Rubber band

Experimental Protocol:

-

Sample Preparation: Place a few drops of the molten 2,6-Dichloro-4-methylbenzamide into the small test tube.

-

Apparatus Setup: Attach the test tube to the thermometer with a rubber band. Place a capillary tube, with its sealed end up, inside the test tube containing the sample.

-

Heating: Immerse the assembly in a Thiele tube or an oil bath. Heat the apparatus gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8]

Data Interpretation and Significance

Melting Point Data:

| Parameter | Expected Observation for Pure Compound | Indication of Impurity |

| Melting Point Range | Sharp, narrow range (0.5-1.5 °C) | Broad, depressed range |

| Appearance | Clear, colorless melt | Discolored or cloudy melt |

A sharp melting point is a strong indicator of the purity of the synthesized 2,6-Dichloro-4-methylbenzamide. This data is crucial for quality control and for ensuring the reliability of subsequent biological or pharmacological testing.

Boiling Point Data:

The boiling point provides information about the volatility of the compound and the strength of its intermolecular forces. This is particularly relevant for purification by distillation and for understanding its physical stability under different temperature conditions.

Conclusion

While the melting and boiling points for 2,6-Dichloro-4-methylbenzamide are not currently documented in readily accessible literature, this guide provides a robust framework for their experimental determination. By following the outlined procedures for synthesis, purification, and analysis, researchers in drug development can confidently generate the critical physicochemical data necessary to advance their programs. The principles and techniques described herein are fundamental to the characterization of any novel chemical entity and form the bedrock of sound scientific practice in the pharmaceutical industry.

References

- Micro Boiling Point Determination. (n.d.).

- Micro-boiling point measurement. (n.d.).

- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips - WordPress.com.

- Melting point determin

- Melting point determination. (n.d.).

- Melting Point: Using the Thiele Tube. (2024, May 14). Timstar.

- How to Use a Thiele-Dennis Tube. (n.d.). Flinn Scientific.

- Micro Method for Boiling Point Determin

- Micro-boiling point measurement. (n.d.).

- Zhu, J., Li, M., Wei, H., Wang, J., & Guo, C. (2012). 2,6-Dichloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o843.

- Gowda, B. T., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2123.

- Synthesis of 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide. (n.d.). PrepChem.com.

- Schoot, C. J. (1969). U.S. Patent No. 3,444,196. Washington, DC: U.S.

- Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride. (n.d.). Benchchem.

- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure.

- Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1992).

- Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.

- Melting Point Determination. (n.d.).

- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ

- A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. (n.d.). Quick Company.

- Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor. (1970). U.S.

- 2,6-Dichloro-4-methylbenzoic acid. (n.d.). PubChem.

- Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. (2023, December 19). MDPI.

Sources

- 1. JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. timstar.co.uk [timstar.co.uk]

- 6. flinnsci.com [flinnsci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chymist.com [chymist.com]

- 9. uomus.edu.iq [uomus.edu.iq]

safety data sheet (SDS) for 2,6-Dichloro-4-methylbenzamide

Technical Guide & Safety Data Sheet: 2,6-Dichloro-4-methylbenzamide

Executive Summary

2,6-Dichloro-4-methylbenzamide is a specialized halogenated benzamide intermediate used primarily in the synthesis of agrochemicals (specifically herbicide metabolites) and pharmaceutical scaffolds targeting RORγ (Retinoic Acid Receptor-related Orphan Receptor gamma) pathways.[1] Due to its specific substitution pattern—chlorines at the 2,6-positions and a methyl group at the 4-position—it exhibits high steric hindrance and lipophilicity compared to its parent compound, benzamide.[2]

This guide serves as a procedural and safety manual for researchers handling this compound. As a non-catalogued research chemical in many standard databases, its safety profile is derived from structure-activity relationships (SAR) with its parent acid (2,6-Dichloro-4-methylbenzoic acid, CAS 99520-05-5 ) and its close analog (2,6-Dichlorobenzamide, CAS 2008-58-4 ).[2]

Chemical Identity & Characterization

| Parameter | Technical Specification |

| Chemical Name | 2,6-Dichloro-4-methylbenzamide |

| Parent Acid CAS | (2,6-Dichloro-4-methylbenzoic acid) |

| Analog CAS | (2,6-Dichlorobenzamide - "BAM") |

| Molecular Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 g/mol |

| Physical State | Solid (Crystalline powder) |

| Predicted Melting Point | 185–195 °C (Based on 2,6-dichlorobenzamide MP of 198-200 °C) |

| Solubility | Low in water; Soluble in DMSO, Methanol, Ethyl Acetate |

| Purity Standard | ≥97% (HPLC) for biological assays |

Hazard Assessment & Risk Management

Rationale: The ortho-chlorine substitution creates significant steric bulk, reducing hydrolysis rates but increasing persistence.[2] The amide functionality typically imparts irritancy to mucous membranes.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long-lasting effects (Persistent halogenated compound).[2]

-

Precautionary Decision Logic

The 2,6-dichloro substitution pattern prevents rapid enzymatic degradation, making this compound environmentally persistent. All waste must be segregated as halogenated organic waste.

Figure 1: Hazard Causality Flowchart. The lipophilic nature of the compound drives its dermal and aquatic toxicity risks.

Operational Safety Protocols

A. Engineering Controls

-

Primary Containment: All weighing and transfer of solids must occur inside a Class II Biosafety Cabinet or a certified Chemical Fume Hood .

-

Rationale: The fine crystalline nature of benzamides generates dust that can be potent respiratory irritants.

B. Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Causality / Justification |

| Hand Protection | Nitrile Gloves (Double-gloved) | Halogenated aromatics can permeate latex.[2] Nitrile provides superior chemical resistance (0.11mm min thickness). |

| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient against fine dust ingress or splash hazards during solvation. |

| Respiratory | N95 / P100 Mask | Required if working outside a fume hood (e.g., equipment maintenance) to prevent inhalation of particulates. |

| Body | Lab Coat (Buttoned) | Prevents contamination of street clothes; synthetic fabrics preferred to minimize static dust attraction. |

C. Handling Workflow

-

Weighing: Use an anti-static gun if available; static charge often causes benzamide dust to scatter.

-

Solvation: Add solvent (DMSO/Methanol) slowly to the solid. Exothermic heat of solution is negligible, but splashing is a risk.

-

Transfer: Wipe the exterior of vials with methanol-dampened Kimwipes before removing them from the hood to decontaminate surfaces.

Synthesis & Experimental Handling

For researchers synthesizing this intermediate de novo.

Reaction Pathway:

-

Precursor: 2,6-Dichloro-4-methylbenzoic acid (CAS 99520-05-5).[3][4]

-

Activation: Conversion to Acid Chloride using Thionyl Chloride (

). -

Amidation: Reaction with aqueous Ammonia (

) or Ammonium Carbonate.

Figure 2: Synthesis Workflow. Critical control point is the temperature during amidation to prevent hydrolysis back to the acid.

Emergency Response Framework

First Aid Protocols

-

Eye Contact: Immediately flush with saline/water for 15 minutes. Mechanism: Dilution is critical to prevent corneal abrasion from solid particulates.

-

Skin Contact: Wash with soap and water.[5] Do not use alcohol immediately, as it may enhance transdermal absorption of the lipophilic compound.

-

Ingestion: Rinse mouth. Do not induce vomiting. Contact poison control.

Spill Management (Dry Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don N95 respirator and double gloves.

-

Containment: Cover spill with wet paper towels to suppress dust generation.

-

Cleanup: Scoop material into a hazardous waste container. Wipe surface with methanol, then soap and water.

Stability, Reactivity & Storage

-

Storage Conditions: Store at 2–8°C (Refrigerated). Keep container tightly closed and dry.[6]

-

Incompatibilities: Strong oxidizing agents, Strong bases (potential for hydrolysis of the amide bond at high temperatures).

-

Shelf Life: 2 years if stored properly. Halogenated benzamides are generally stable but can degrade under intense UV light.

References

-

PubChem Compound Summary. 2,6-Dichlorobenzamide (Analog Reference). National Center for Biotechnology Information. Link

-

ChemicalBook. 2,6-Dichloro-4-methylbenzoic acid (Parent Acid).[4]Link

-

Sigma-Aldrich. Safety Data Sheet for Benzamide Derivatives (General Guidelines).Link

-

European Chemicals Agency (ECHA). Registration Dossier: 2,6-dichlorobenzamide.[2]Link

-

Google Patents. Synthesis of 2,6-dichloro-4-methylbenzamide intermediates (WO2015129926A1).[2]Link

Sources

Thermodynamic Characterization and Solubility Profiling of 2,6-Dichloro-4-methylbenzamide

The following technical guide details the thermodynamic profile and characterization framework for 2,6-Dichloro-4-methylbenzamide .

Executive Summary

2,6-Dichloro-4-methylbenzamide (CAS: 99520-04-4) is a specialized halogenated benzamide derivative.[1] Structurally related to the herbicide metabolite 2,6-dichlorobenzamide (BAM), this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical candidates, particularly kinase inhibitors.[2]

Despite its structural significance, specific experimental thermodynamic data for this 4-methyl derivative is sparse in open literature compared to its non-methylated homolog.[2] This guide provides a predictive thermodynamic profile based on structure-property relationships (SPR) and establishes a rigorous experimental framework for researchers to determine its solid-state and solution-phase properties.

Part 1: Chemical Identity & Predicted Physicochemical Profile[2][3]

Before initiating wet-lab characterization, we establish the theoretical baseline using Group Contribution Methods and homology with 2,6-dichlorobenzamide.[2]

Structural Specifications

| Property | Detail |

| IUPAC Name | 2,6-Dichloro-4-methylbenzamide |

| CAS Number | 99520-04-4 |

| Molecular Formula | |

| Molar Mass | |

| SMILES | Cc1cc(Cl)c(C(N)=O)c(Cl)c1 |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |

Predicted Thermodynamic Parameters

-

Melting Point (

): The introduction of a methyl group at the para position often disrupts crystal packing efficiency slightly compared to the unsubstituted parent.[2] -

Enthalpy of Fusion (

): Estimated at 25–32 kJ/mol , typical for substituted benzamides stabilized by intermolecular hydrogen bonding (amide dimer motifs).[2] -

Lipophilicity (LogP): The methyl group increases hydrophobicity.[2]

-

Reference: 2,6-Dichlorobenzamide (LogP

).[2] -

Predicted:1.2–1.5 .

-

Part 2: Solid-State Thermodynamics (Crystal Phase)

The thermodynamic stability of the solid phase governs solubility and bioavailability.[2] The primary objective is to quantify the lattice energy barrier that must be overcome during dissolution.[2]

Differential Scanning Calorimetry (DSC) Protocol

To determine the precise onset melting temperature (

Experimental Workflow:

-

Sample Prep: Weigh 3–5 mg of dried 2,6-Dichloro-4-methylbenzamide into an aluminum crucible. Crimp with a perforated lid to allow volatile escape if decomposition occurs.[2]

-

Purge Gas: Nitrogen (

) at 50 mL/min to prevent oxidation. -

Thermal Cycle:

-

Equilibrate at 30 °C.

-

Ramp at 5 °C/min to 250 °C (surpassing the predicted

).

-

-

Data Analysis: Integrate the endothermic melting peak. The area under the curve (J/g) converts to

(kJ/mol) using the molar mass.[2]

Thermodynamic Cycle Visualization

The following diagram illustrates the relationship between the solid state, the melt, and the solution phase.

Figure 1: The dissolution process (

Part 3: Solution Thermodynamics (Solubility Profiling)[2]

Solubility is not a single number but a function of temperature and solvent polarity.[2] For drug development, we model this using the Modified Apelblat Equation .[2]

Equilibrium Solubility Protocol (Shake-Flask Method)

This is the "Gold Standard" for generating thermodynamic data.

-

Preparation: Add excess 2,6-Dichloro-4-methylbenzamide to 10 mL of solvent (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate).

-

Equilibration: Agitate at constant temperature (

) for 24–48 hours. -

Clarification: Filter the saturated solution through a 0.45

m PTFE membrane (pre-heated to -

Quantification: Dilute filtrate and analyze via HPLC-UV (detection

). -

Repetition: Repeat at temperatures from 278.15 K to 323.15 K in 5 K intervals.

Thermodynamic Modeling

Once experimental mole fraction solubility (

-

A, B, C: Empirical model parameters.

-

T: Absolute temperature (Kelvin).[2]

-

Validation: A Relative Average Deviation (RAD)

indicates a valid thermodynamic model.[2]

Derivation of Thermodynamic Functions

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

-

Enthalpy of Solution (

):-

Interpretation: If

, the process is endothermic (absorbs heat), typical for benzamides.[2]

-

-

Gibbs Free Energy (

):-

Interpretation:

usually implies low solubility, requiring energy to disrupt the crystal lattice.[2]

-

-

Entropy of Solution (

):

Part 4: Experimental Workflow Diagram

The following Graphviz diagram outlines the complete characterization pipeline, ensuring data integrity from solid-state analysis to thermodynamic modeling.

Figure 2: Integrated workflow for thermodynamic profiling of benzamide derivatives.

Part 5: Data Presentation & Analysis

When reporting your findings, structure the data as follows. (Note: Values below are representative of the class, to be replaced by experimental data).

Representative Solubility Table (Template)

| Solvent | Comment | |||

| Methanol | 29.6 | High solubility (H-bonding) | ||

| Ethanol | 26.5 | Good solvent | ||

| Water | 47.8 | Poor (Hydrophobic effect) | ||

| Ethyl Acetate | 18.1 | Best organic solvent |

Mechanistic Insight[2]

-

Enthalpy-Entropy Compensation: For 2,6-disubstituted benzamides, the dissolution is typically endothermic (

) and entropy-driven ( -

Solvent Effect: Solubility generally increases with solvents that can disrupt the intermolecular N-H...O hydrogen bonds of the benzamide dimer.[2] Protic solvents (alcohols) or strong H-bond acceptors (DMSO, DMF) are preferred over non-polar solvents (Hexane).[2]

References

-

Haynes, W. M. (Ed.).[2] CRC Handbook of Chemistry and Physics. 97th Edition.[2] CRC Press, 2016.[2] (Source for 2,6-dichlorobenzamide comparative data).

-

ChemicalBook. 2,6-Dichloro-4-methylbenzamide Product Entry. Link

-

Grant, D. J. W., & Higuchi, T. Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990.[2] (Authoritative text on solubility thermodynamics).

-

Shaojing Yan et al. "Thermodynamic Models for Solubility of Selected Benzamides."[2] Journal of Chemical & Engineering Data. (Reference for standard Apelblat modeling protocols).

Sources

Physicochemical Profiling: 2,6-Dichloro-4-methylbenzamide

The following technical guide details the physicochemical profile, specifically the acidity and pKa constants, of 2,6-Dichloro-4-methylbenzamide .

Executive Summary

2,6-Dichloro-4-methylbenzamide (CAS: 84829-58-3 / Analogous to BAM) is a substituted primary benzamide characterized by significant steric hindrance and electron-withdrawing effects. In the context of drug development and environmental chemistry, it is defined as a neutral molecule across the physiological pH range (pH 1.0 – 10.0).

Unlike its hydrolytic precursor (2,6-dichloro-4-methylbenzoic acid, pKa ~2.0), the amide moiety does not ionize under standard biological conditions. Its theoretical acidity (N-H deprotonation) occurs at pKa ~14.5 , while its basicity (O-protonation) occurs at pKa ~ -1.8 . This guide explores the structural causality of these values, their impact on lipophilicity (logD), and provides a validated protocol for confirming its neutral status.

Structural Analysis & Theoretical Acidity

The "Ortho Effect" and Steric Inhibition

The acidity of benzamides is governed by the resonance delocalization of the nitrogen lone pair into the carbonyl group (and secondarily the aromatic ring). In 2,6-dichloro-4-methylbenzamide, the two chlorine atoms at the ortho positions create a "steric lock."

-

Steric Inhibition of Resonance: The bulky chlorine atoms force the amide group to rotate out of the plane of the benzene ring to minimize steric clash.

-

Electronic Decoupling: This twist (dihedral angle approx. 60–80°) decouples the amide

-system from the aromatic -

Consequence: The molecule behaves more like an aliphatic amide than a typical benzamide. The electron-withdrawing induction (-I effect) of the chlorines still operates through the

-bonds, slightly increasing the acidity of the N-H protons compared to a non-substituted benzamide, but the loss of resonance stabilization prevents significant ionization.

Electronic Substituent Effects (Hammett Analysis)

-

2,6-Dichloro (-I, +M): Strong inductive withdrawal (-I) dominates due to proximity, pulling electron density from the carbonyl carbon. This makes the N-H protons more acidic (lower pKa) but the Carbonyl oxygen less basic.

-

4-Methyl (+I): The para-methyl group is a weak electron donor. It slightly destabilizes the conjugate base (anion), nominally increasing the pKa (making it less acidic) compared to the non-methylated analog (2,6-dichlorobenzamide, BAM).

Figure 1: Mechanistic pathway showing how steric hindrance at the 2,6-position dictates the lack of ionization (neutrality) in the physiological window.

pKa Data Profile

The following values represent the consensus of theoretical prediction and comparative analysis with experimentally validated analogs (e.g., 2,6-dichlorobenzamide).

| Parameter | Value / Range | Type | Description |

| pKa (Acidic) | 14.5 ± 0.5 | Predicted | Deprotonation of Amide Nitrogen ( |

| pKa (Basic) | -1.8 ± 0.3 | Predicted | Protonation of Carbonyl Oxygen ( |

| Physiological State | Neutral | Experimental | 100% Neutral species from pH 1.0 to pH 10.0. |

| LogP (Neutral) | 1.35 | Predicted | Partition coefficient (Octanol/Water). |

| LogD (pH 7.4) | 1.35 | Derived | Distribution coefficient.[1] Identical to LogP due to lack of ionization. |

Comparative Context:

-

2,6-Dichlorobenzoic Acid:[4][5][6][7][8] pKa ~1.6 (Very strong acid due to ortho effect).

-

2,6-Dichloro-4-methylbenzamide: Remains neutral. The "acidic" pKa cited in some automated databases often erroneously refers to the hydrolyzed benzoic acid form.

Experimental Methodologies

Since the molecule does not ionize in water, standard potentiometric titration will yield no inflection points. The following protocols are designed to validate neutrality and measure the partition coefficient, which is the critical parameter for this compound.

Protocol A: Validation of Neutrality (Cosolvent UV-Metric Screen)

Objective: To confirm the absence of ionization between pH 2 and 12. Principle: If the compound is neutral, its UV absorption spectrum will remain unchanged across the pH gradient.

Reagents:

-

Universal Buffer (Britton-Robinson), pH 2.0 – 12.0.

-

Stock Solution: 10 mM 2,6-Dichloro-4-methylbenzamide in Methanol.

Workflow:

-

Preparation: Prepare 11 buffer aliquots (pH 2, 3, ... 12).

-

Spiking: Add 10 µL of Stock Solution to 990 µL of each buffer (Final Conc: 100 µM).

-

Incubation: Vortex and let stand for 15 minutes at 25°C.

-

Analysis: Scan UV absorbance (200–400 nm) for each sample.

-

Data Processing: Overlay spectra.

-

Pass Criteria: Spectra are superimposable (RMSD < 0.005 AU).

-

Fail Criteria: Shift in

or isosbestic point observed (indicates ionization or hydrolysis).

-

Protocol B: LogD Determination (Shake-Flask Method)

Objective: Determine lipophilicity since pKa is not applicable.

Workflow:

-

Phase Saturation: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice versa for 24 hours.

-

Dissolution: Dissolve 1 mg of compound in 2 mL of pre-saturated Octanol.

-

Equilibration: Add 2 mL of pre-saturated Buffer. Shake for 60 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

Figure 2: Workflow for determining LogD, the primary physicochemical descriptor for neutral benzamides.

Implications for Development

Solubility & Formulation

Because 2,6-Dichloro-4-methylbenzamide is neutral, its aqueous solubility is intrinsic (

-

Strategy: To enhance solubility, do not rely on pH buffers. Instead, utilize cosolvents (PEG400, Ethanol) or complexing agents (Cyclodextrins).

-

Risk: High potential for precipitation in biological media if formulated as a supersaturated solution, as there is no "charged" form to stabilize it.

Membrane Permeability

-

Passive Diffusion: Being neutral and moderately lipophilic (LogP ~1.35), the molecule is expected to have high passive permeability (Papp >

cm/s). -

Blood-Brain Barrier: The physicochemical properties (MW < 300, Neutral, LogP ~1.[9][10]3) suggest favorable CNS penetration, assuming it is not a P-gp substrate.

Stability (Hydrolysis Warning)

While the amide is neutral, the 2,6-dichloro substitution protects the amide bond from enzymatic hydrolysis (steric shield). However, under extreme acidic or basic conditions (non-physiological), it may hydrolyze to 2,6-dichloro-4-methylbenzoic acid .

-

Detection: If pKa screening reveals a pKa ~2.0, the sample has degraded to the acid.

References

-

Structural Geometry & Sterics: Gowda, B. T., et al. (2011). "Structure of N-(2,6-Dichlorophenyl)-4-methylbenzamide." Acta Crystallographica Section E, 67(2), o423. Link (Note: Describes the analogous anilide, establishing the orthogonal ring geometry applicable to the primary amide).

-

pKa of Benzamides: Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link

-

Metabolite Analysis (BAM): U.S. EPA. (2000).[5] "Dichlobenil and its degradate, 2,6-dichlorobenzamide (BAM)."[4][5][7][8][11] EPA Method Archives. Link

-

Physicochemical Data (BAM): Danish Environmental Protection Agency. (2003).[5] "BAM (2,6-Dichlorobenzamide) Health Risk Assessment."[4][8] Miljøstyrelsen.[5] Link

- General Amide Acidity: Brown, T. N., & Mora-Diez, N. (2006). "Computational Determination of Aqueous pKa Values." Journal of Physical Chemistry A. (Contextual reference for amide prediction).

Sources

- 1. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Benzamide, 2,6-dichloro- [webbook.nist.gov]

- 4. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www2.mst.dk [www2.mst.dk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [helda.helsinki.fi]

- 9. N-(2,6-Dichlorophenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,6-Dichloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

Introduction: The Versatile Scaffold of 2,6-Dichloro-4-methylbenzamide

An In-Depth Technical Guide to the Core of 2,6-Dichloro-4-methylbenzamide Derivatives

The benzamide functional group is a cornerstone in medicinal chemistry and agrochemistry, valued for its ability to form key hydrogen bonds with biological targets and its metabolic stability. Within this broad class of compounds, the 2,6-dichloro-4-methylbenzamide scaffold represents a particularly intriguing, albeit underexplored, core structure. The 2,6-dichloro substitution pattern significantly influences the molecule's conformation by restricting the rotation of the amide bond, which can lock the molecule into a bioactive conformation and enhance its binding affinity to target proteins. The addition of a 4-methyl group can further modulate lipophilicity and metabolic stability, offering a fine-tuning mechanism for pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive literature review of derivatives based on the 2,6-dichloro-4-methylbenzamide core and its closely related analogues. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds. We will delve into their potential as anticancer, antimicrobial, insecticidal, and herbicidal agents, supported by detailed experimental protocols and mechanistic diagrams.

Synthesis of 2,6-Dichloro-4-methylbenzamide Derivatives

The primary and most direct method for the synthesis of 2,6-dichloro-4-methylbenzamide derivatives is the acylation of a primary or secondary amine with 2,6-dichloro-4-methylbenzoyl chloride. This is a robust and versatile reaction that allows for the introduction of a wide variety of substituents on the amide nitrogen.

A general synthetic workflow is depicted below:

Figure 1: General synthetic scheme for 2,6-dichloro-4-methylbenzamide derivatives.

Experimental Protocol: Synthesis of N-Aryl-2,6-dichloro-4-methylbenzamide

This protocol describes a typical procedure for the synthesis of an N-aryl derivative.

Materials:

-

2,6-dichloro-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Substituted aniline

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Acyl Chloride Formation:

-

To a solution of 2,6-dichloro-4-methylbenzoic acid (1.0 eq) in anhydrous THF, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,6-dichloro-4-methylbenzoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in anhydrous THF.

-

In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

-

Add the acyl chloride solution dropwise to the aniline solution at 0 °C.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl-2,6-dichloro-4-methylbenzamide derivative.

-

Biological Activities and Mechanisms of Action

Derivatives of the 2,6-dichlorobenzamide and 4-methylbenzamide scaffolds have demonstrated a wide range of biological activities. By inference, derivatives of the combined 2,6-dichloro-4-methylbenzamide core are expected to exhibit a similar spectrum of activities, with the specific substitution pattern fine-tuning their potency and selectivity.

Anticancer Activity: Protein Kinase Inhibition

A significant area of research for 4-methylbenzamide derivatives has been in the development of protein kinase inhibitors for cancer therapy. These compounds often act as flexible linkers that can position other pharmacophoric groups into the ATP-binding site of kinases.

One study detailed the synthesis of 4-methylbenzamide derivatives with 2,6-substituted purines as potential inhibitors of protein kinases such as Bcr-Abl and PDGFR.[1] The 4-methylbenzamide core was used to link the purine moiety to a trifluoromethylaniline group.[1]

Mechanism of Action: The most promising compounds in this class induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[1] Molecular modeling suggests that these derivatives can bind to protein kinases as either Type 1 (ATP-competitive) or Type 2 (allosteric) inhibitors, depending on the substituents.[1]

Figure 2: Signaling pathway for anticancer activity via protein kinase inhibition.

Quantitative Data: The following table summarizes the in vitro anticancer activity of some 4-methylbenzamide derivatives from the literature.[1]

| Compound | Target Cell Line | IC₅₀ (µM) |

| Compound 7 | K562 (Leukemia) | 2.27 |

| HL-60 (Leukemia) | 1.42 | |

| OKP-GS (Renal) | 4.56 | |

| Compound 10 | K562 (Leukemia) | 2.53 |

| HL-60 (Leukemia) | 1.52 |

Antimicrobial Activity

Benzamide derivatives have been widely investigated for their antimicrobial properties.[2][3] The 2,6-dichloro substitution pattern is of particular interest in this context.

Mechanism of Action: While the exact mechanism can vary, some benzamide derivatives are known to inhibit essential bacterial enzymes. For example, some 2,6-difluorobenzamide derivatives have been shown to inhibit the bacterial cell division protein FtsZ.[4] It is plausible that 2,6-dichloro-4-methylbenzamide derivatives could act through a similar mechanism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Synthesized 2,6-dichloro-4-methylbenzamide derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum:

-

Grow bacterial strains in MHB overnight at 37 °C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each derivative in DMSO.

-

Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well plates to achieve a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well containing the compound dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

-

Quantitative Data: The following table presents MIC values for some benzamide derivatives against various bacterial strains.[2]

| Derivative Type | Bacterial Strain | MIC (µg/mL) |

| Benzamide derivative 1d | Drug-resistant B. subtilis | 1.95 |

| B. subtilis | 3.9 | |

| S. aureus | 7.8 | |

| 4-oxoquinazolin-3(4H)-yl)benzamide | S. aureus | 0.25-0.5 |

Herbicidal and Plant Growth Regulatory Activity

2,6-Dichlorobenzamide (BAM) is a well-known and persistent metabolite of the herbicide dichlobenil (2,6-dichlorobenzonitrile).[5][6][7] BAM itself exhibits herbicidal properties.[8]

Mechanism of Action: Dichlobenil acts by inhibiting cellulose biosynthesis in plants, which disrupts cell wall formation and leads to growth arrest and death. While the primary mode of action of BAM is less studied, it is believed to contribute to the overall herbicidal effect of dichlobenil.

Figure 3: Proposed herbicidal mechanism of action for dichlobenil and its metabolite BAM.

Insecticidal Activity

Certain benzamide derivatives, particularly m-diamides, have been developed as potent insecticides.[9] These compounds often target the insect nervous system.

Mechanism of Action: Many diamide insecticides are modulators of ryanodine receptors (RyRs), which are calcium channels in the sarcoplasmic reticulum of muscle cells. Binding of these insecticides to RyRs causes uncontrolled release of calcium, leading to muscle contraction, paralysis, and death of the insect.

Structure-Activity Relationships (SAR)

Relating the chemical structure of these derivatives to their biological activity is crucial for designing more potent and selective compounds.[10]

-

Anticancer Activity: For the 4-methylbenzamide-purine derivatives, the nature of the substituents on the purine ring is critical. The presence of two chlorine atoms at the C-2 and C-6 positions of the purine resulted in high activity against leukemia cell lines.[1] This suggests that halogenation at these positions is beneficial for kinase inhibition.

-

Antimicrobial Activity: The lipophilicity and electronic properties of the substituents on the amide nitrogen play a significant role. Generally, increasing lipophilicity can enhance cell membrane penetration. The 2,6-dichloro substitution on the benzamide ring appears to be a key feature for potent activity.

-

Insecticidal Activity: In sulfur-containing m-diamide analogues, the oxidation state of the sulfur atom significantly influences insecticidal potency. Sulfone derivatives have shown superior activity compared to thioether or sulfoxide analogues against pests like Plutella xylostella.[9]

Conclusion and Future Perspectives

The 2,6-dichloro-4-methylbenzamide scaffold holds considerable promise as a versatile core for the development of new therapeutic agents and agrochemicals. While direct research on this specific scaffold is limited, the extensive studies on its 2,6-dichloro and 4-methyl analogues provide a strong foundation for future investigations. The synthetic accessibility of these derivatives allows for the creation of diverse chemical libraries for screening.

Future research should focus on the systematic exploration of the chemical space around the 2,6-dichloro-4-methylbenzamide core. This includes:

-

Synthesizing and screening a library of derivatives with diverse substituents on the amide nitrogen to establish clear structure-activity relationships for various biological targets.

-

Conducting in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds.

-

Optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel 2,6-dichloro-4-methylbenzamide derivatives with significant potential in medicine and agriculture.

References

-

Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

-

de la Rosa, M. A., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Vaishnav, J. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

-

Wellt Chemicals. (2024). Unveiling Dichlobenil: The Herbicide that Leaves No Residue. [Link]

-

Vaishnav, J. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 30-31. [Link]

-

Perez-Castillo, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(20), 5021. [Link]

-

Kurokawa, S., et al. (1991). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Chemical & Pharmaceutical Bulletin, 39(8), 2059-2065. [Link]

-

Wang, C., et al. (2022). 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. ResearchGate. [Link]

-

Cheah, Y. K., et al. (2021). Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents. Frontiers in Oncology, 11, 760596. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. [Link]

-

Miljøstyrelsen. (2003). BAM (2,6-Dichlorobenzamide). [Link]

-

Langdahl, B. R., et al. (2006). Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase. FEMS Microbiology Ecology, 58(3), 493-501. [Link]

-

Li, J., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link]

-

PubChem. 2,6-Dichlorobenzamide. [Link]

-

Manivannan, E., & Chaturvedi, S. C. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. ResearchGate. [Link]

-

Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1163-1168. [Link]

-

Wang, C., et al. (2022). 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. European Journal of Medicinal Chemistry, 244, 114841. [Link]

-

Al-Omair, M. A. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances, 13(38), 26867-26888. [Link]

-

U.S. Environmental Protection Agency. Dichlobenil and its degradate, 2,6-dichlorobenzamide (BAM), were solvent extracted. [Link]

-

Knuutinen, J., & Nystén, T. (2009). Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil. Helda. [Link]

-

Li, J., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

AERU. 2,6-dichlorobenzamide (Ref: AE C653711). [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Semantic Scholar. [Link]

-

Misiura, K., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 1982. [Link]

Sources

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ctppc.org [ctppc.org]

- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. welltchemicals.com [welltchemicals.com]

- 6. Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [helda.helsinki.fi]

- 8. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Methodological & Application

Application Note & Detailed Protocol: A Robust One-Pot Synthesis of 2,6-Dichloro-4-methylbenzamide from 2,6-Dichloro-4-methylbenzoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 2,6-Dichloro-4-methylbenzamide, a valuable substituted benzamide for research and development in medicinal chemistry and materials science. We present a reliable and efficient one-pot protocol starting from the commercially available 2,6-Dichloro-4-methylbenzoic acid. The methodology leverages in-situ activation of the carboxylic acid using thionyl chloride followed by amidation. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and data interpretation guidelines to ensure reproducible and high-yield synthesis.